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  • Product: 2-Allyl-N-methylaniline
  • CAS: 41652-73-7

Core Science & Biosynthesis

Foundational

A Technical Guide to the Structural Isomers: ortho-allyl-N-methylaniline and N-allyl-N-methylaniline

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth comparative analysis of the structural isomers ortho-allyl-N-methylaniline and N-allyl-N-methylaniline. T...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparative analysis of the structural isomers ortho-allyl-N-methylaniline and N-allyl-N-methylaniline. The document elucidates the fundamental structural differences, details their synthesis, and presents a comprehensive examination of their spectroscopic signatures (¹H NMR, ¹³C NMR, and IR). Furthermore, it explores the pivotal role of the Aza-Claisen rearrangement in the isomerization of N-allyl-N-methylaniline to its ortho- and para-substituted counterparts, offering insights into the reaction mechanism and experimental considerations. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction: The Significance of Allylated Anilines

Aniline and its derivatives are foundational building blocks in the synthesis of a vast array of organic compounds, with applications spanning pharmaceuticals, dyes, and polymers.[1] The introduction of an allyl group imparts unique reactivity, enabling further functionalization and the construction of complex molecular architectures. The constitutional isomers ortho-allyl-N-methylaniline and N-allyl-N-methylaniline, while sharing the same molecular formula (C₁₀H₁₃N), exhibit distinct chemical and physical properties due to the different placement of the allyl group.

  • N-allyl-N-methylaniline: In this isomer, the allyl group is directly bonded to the nitrogen atom of N-methylaniline. This N-allylation is a common synthetic transformation.[2]

  • ortho-allyl-N-methylaniline: Here, the allyl group is attached to the benzene ring at the position ortho to the N-methylamino group. This C-allylated aniline is a product of the thermal or acid-catalyzed rearrangement of N-allyl-N-methylaniline.[3]

This guide will dissect the structural nuances between these two isomers, providing the necessary technical details for their synthesis, characterization, and interconversion.

Structural Elucidation and Comparative Analysis

The seemingly subtle difference in the location of the allyl group has profound implications for the molecule's conformation, electronic properties, and reactivity.

dot graph TD { A[N-allyl-N-methylaniline] -- "Aza-Claisen Rearrangement" --> B[ortho-allyl-N-methylaniline]; subgraph "N-allyl-N-methylaniline" direction LR N1[Nitrogen] -- "sp³" -- C1[Allyl CH₂]; N1 -- "sp²" -- C2[Aromatic C]; end subgraph "ortho-allyl-N-methylaniline" direction LR C3[Aromatic C] -- "sp³" -- C4[Allyl CH₂]; N2[Nitrogen] -- "sp²" -- C5[Aromatic C]; end } caption: "Structural Isomerism and Interconversion"

Spectroscopic Fingerprints: A Comparative Overview

The most definitive way to distinguish between these isomers is through spectroscopic analysis. The electronic environment of the protons and carbon atoms differs significantly, leading to distinct chemical shifts in NMR spectroscopy and characteristic vibrations in IR spectroscopy.

NMR spectroscopy provides a detailed map of the carbon and hydrogen framework of a molecule. The following tables summarize the key expected and reported chemical shifts for both isomers.

Table 1: Comparative ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Proton Assignment N-allyl-N-methylaniline (Predicted & Reported) ortho-allyl-N-methylaniline (Reported) [2]Rationale for Chemical Shift Differences
N-CH₃ ~2.9 ppm (singlet)~2.8 ppm (singlet)The electronic environment of the methyl group is similar in both isomers.
N-CH₂ (Allyl) ~3.9 ppm (doublet)N/AThis signal is absent in the ortho-isomer.
Ar-CH₂ (Allyl) N/A~3.4 ppm (doublet)The benzylic protons in the ortho-isomer are shielded compared to the N-CH₂ protons.
=CH (Allyl) ~5.8 ppm (multiplet)~6.0 ppm (multiplet)The vinylic proton environment is similar in both.
=CH₂ (Allyl) ~5.2 ppm (multiplet)~5.1 ppm (multiplet)The terminal vinylic protons have similar chemical shifts.
Aromatic Protons 6.7-7.3 ppm (multiplet)6.7-7.2 ppm (multiplet)The substitution pattern on the aromatic ring leads to distinct splitting patterns.

Table 2: Comparative ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Carbon Assignment N-allyl-N-methylaniline (Predicted & Reported) ortho-allyl-N-methylaniline (Reported) [2]Rationale for Chemical Shift Differences
N-CH₃ ~38 ppm~30 ppmThe N-methyl carbon in the ortho-isomer is slightly more shielded.
N-CH₂ (Allyl) ~55 ppmN/AAbsent in the ortho-isomer.
Ar-CH₂ (Allyl) N/A~35 ppmThe benzylic carbon in the ortho-isomer.
=CH (Allyl) ~134 ppm~137 ppmSimilar vinylic carbon environments.
=CH₂ (Allyl) ~116 ppm~116 ppmSimilar terminal vinylic carbon environments.
Aromatic C-N ~149 ppm~147 ppmThe carbon attached to the nitrogen shows a similar chemical shift.
Aromatic C-allyl N/A~128 ppmThe aromatic carbon directly bonded to the allyl group.
Aromatic CH 112-129 ppm110-129 ppmThe substitution pattern influences the chemical shifts of the aromatic carbons.

IR spectroscopy is a powerful tool for identifying functional groups. The key distinguishing features between the two isomers are related to the N-H and C-N bonds, as well as the aromatic substitution patterns.

Table 3: Comparative FTIR Spectral Data

Vibrational Mode N-allyl-N-methylaniline (Expected/Reported) [4]ortho-allyl-N-methylaniline (Expected/Reported) [2]Interpretation
C-H (sp³) ~2800-3000 cm⁻¹~2800-3000 cm⁻¹Aliphatic C-H stretching from the methyl and allyl groups.
C-H (sp²) ~3020-3080 cm⁻¹~3020-3080 cm⁻¹Aromatic and vinylic C-H stretching.
C=C (alkene) ~1640 cm⁻¹~1640 cm⁻¹Stretching vibration of the allyl double bond.
C=C (aromatic) ~1500-1600 cm⁻¹~1500-1600 cm⁻¹Aromatic ring stretching vibrations.
C-N Stretch ~1350 cm⁻¹~1350 cm⁻¹C-N stretching of the N-methylaniline moiety.
Aromatic Bending ~690-770 cm⁻¹~740 cm⁻¹ (ortho-disubstituted)Out-of-plane bending vibrations characteristic of the aromatic substitution pattern.

Synthesis and Interconversion

The synthesis of these isomers involves distinct strategies, with the Aza-Claisen rearrangement serving as the key transformation for their interconversion.

dot graph TD { subgraph "Synthesis of N-allyl-N-methylaniline" A[N-methylaniline] --> B{N-Allylation}; C[Allyl Bromide] --> B; B --> D[N-allyl-N-methylaniline]; end subgraph "Synthesis of ortho-allyl-N-methylaniline" D --> E{Aza-Claisen Rearrangement}; E -- "Thermal or" --> F[ortho-allyl-N-methylaniline]; E -- "Lewis Acid-Catalyzed" --> F; end } caption: "Synthetic Pathways"

Synthesis of N-allyl-N-methylaniline

N-allyl-N-methylaniline is typically synthesized via the N-allylation of N-methylaniline using an allyl halide, such as allyl bromide.[2]

Experimental Protocol: N-allylation of N-methylaniline

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-methylaniline (1.0 eq) and a suitable solvent such as acetonitrile or acetone.

  • Base Addition: Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the mixture. The base acts as a scavenger for the hydrobromic acid byproduct.

  • Allylation: Add allyl bromide (1.2 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure N-allyl-N-methylaniline.

The Aza-Claisen Rearrangement: From N-allyl to ortho-allyl

The Aza-Claisen rearrangement is a powerful[4][4]-sigmatropic rearrangement that converts N-allyl anilines into ortho-allyl anilines.[3] This reaction can be induced thermally or catalyzed by Lewis acids.

Mechanism of the Aza-Claisen Rearrangement

The reaction proceeds through a concerted, pericyclic transition state, leading to the formation of a new C-C bond at the ortho position of the aniline ring and cleavage of the N-C allyl bond.

dot graph G { rankdir=LR; node [shape=none]; start [label="N-allyl-N-methylaniline"]; ts [label="[4][4]-Sigmatropic\nTransition State", shape=box, style=dashed]; intermediate [label="Dienone Intermediate"]; end [label="ortho-allyl-N-methylaniline"];

} caption: "Aza-Claisen Rearrangement Mechanism"

Experimental Protocols for the Aza-Claisen Rearrangement

A. Thermal Rearrangement

  • Reaction Setup: Place N-allyl-N-methylaniline in a high-boiling solvent such as N,N-diethylaniline or sulfolane in a flask equipped with a reflux condenser.[3]

  • Heating: Heat the mixture to a high temperature (typically 180-220 °C).[3]

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting material and the appearance of the product.

  • Work-up and Purification: Cool the reaction, dilute with a suitable organic solvent, wash with aqueous acid to remove the high-boiling solvent, and then purify the product by column chromatography.

B. Lewis Acid-Catalyzed Rearrangement

Lewis acids can significantly accelerate the rearrangement, often allowing for lower reaction temperatures.[5]

  • Reaction Setup: Dissolve N-allyl-N-methylaniline in an anhydrous solvent such as dichloromethane or toluene under an inert atmosphere.

  • Catalyst Addition: Add a Lewis acid (e.g., BF₃·OEt₂, TiCl₄, or AlCl₃) (5-10 mol%) to the solution at room temperature.[2][5]

  • Reaction: Stir the mixture at room temperature or with gentle heating for a period of 2-6 hours, monitoring by TLC.[5]

  • Quenching and Work-up: Quench the reaction with an aqueous solution of sodium bicarbonate or 1N NaOH.[5] Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purification: Purify the product by flash chromatography.

Reactivity and Applications

The structural differences between the two isomers dictate their reactivity:

  • N-allyl-N-methylaniline: The primary sites of reactivity are the nitrogen lone pair, the allyl double bond, and the aromatic ring (for electrophilic substitution). The allyl group can participate in various transition-metal-catalyzed reactions.

  • ortho-allyl-N-methylaniline: The presence of the allyl group on the ring opens up possibilities for further intramolecular reactions, such as cyclization to form heterocyclic systems. The amino group still directs electrophilic aromatic substitution to the para position.

Both isomers are valuable intermediates in organic synthesis. For example, ortho-allyl anilines are precursors to indoles and other nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.

Conclusion

This technical guide has provided a detailed comparative analysis of ortho-allyl-N-methylaniline and N-allyl-N-methylaniline. The key distinction lies in the placement of the allyl group, which profoundly influences their spectroscopic properties and synthetic accessibility. Understanding the nuances of their synthesis, particularly the Aza-Claisen rearrangement, and their distinct characterization data is crucial for their effective utilization in research and development. The provided experimental protocols and spectroscopic data serve as a practical resource for chemists working with these versatile building blocks.

References

  • Li, Y., Hu, Y., & Zhang, S. (2013). Dual role of Allylsamarium Bromide as Grignard Reagent and a Single Electron Transfer Reagent in the One-Pot Synthesis of Terminal Olefins.
  • BenchChem. (2025). Synthesis of N,N-Dimethyl-4-(prop-2-en-1-yl)aniline from Aniline: A Technical Guide.
  • PubChem. (n.d.). N-Allyl-N-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 29). Claisen rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Tarbell, D. S., & Stradling, S. S. (1962). Characterization of the Products from the Claisen Rearrangement of Allyl 3-Methylphenyl Ether and of Allyl 3-Methyl-4,6-dichlorophenyl Ether. Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]

  • Benchchem. (2025). A Comparative Guide to Lewis Acids for Aza-Cope Rearrangement of N-Allylanilines.
  • Scribd. (n.d.). Claisen Rearrangement Overview. Retrieved from [Link]

  • Yufeng. (2022, July 9). Exploring the Properties and Applications of Aniline and N-Methylaniline.
  • ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b), N,N-dimethylaniline (c), o-chloroaniline (d), m-chloro aniline (e), benzyl alcohol (f). Retrieved from [Link]

  • MacMillan, D. W. C., et al. (1999). Development of a New Lewis Acid-Catalyzed Claisen Rearrangement. Journal of the American Chemical Society.

Sources

Exploratory

Technical Guide: Chemical Stability and Storage of 2-Allyl-N-methylaniline

Executive Summary 2-Allyl-N-methylaniline (CAS: 6146-63-0 / Generic Class: ortho-allylanilines) represents a unique stability challenge due to its dual-functionality: an electron-rich secondary amine and a reactive allyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Allyl-N-methylaniline (CAS: 6146-63-0 / Generic Class: ortho-allylanilines) represents a unique stability challenge due to its dual-functionality: an electron-rich secondary amine and a reactive allyl group at the ortho position. This bifunctionality makes the compound highly susceptible to oxidative degradation and radical-induced polymerization.

This guide provides a rigorous technical framework for the handling, storage, and quality control of 2-Allyl-N-methylaniline. It moves beyond generic "cool, dry place" advice to explain the mechanistic reasons for degradation and provides self-validating protocols to ensure experimental reproducibility in drug development and organic synthesis workflows.

Molecular Architecture & Reactivity Profile

To preserve 2-Allyl-N-methylaniline, one must understand the three primary vectors of its degradation. This molecule is not statically stable; it is a kinetic entity waiting for an activation energy trigger.

The "Trojan Horse" of Degradation

The molecule contains two reactive centers that can act synergistically to degrade the sample:

  • The Secondary Amine (N-H): The nitrogen lone pair is highly prone to oxidation. Unlike tertiary amines, the secondary amine hydrogen allows for the formation of radical cations that can deprotonate to form neutral aminyl radicals. These radicals initiate chain reactions.

  • The Ortho-Allyl Group: While the allyl group is generally stable in isolation, the proximity to the amine allows for intramolecular cyclization (forming indolines) under acidic conditions or radical polymerization initiated by the oxides formed at the nitrogen center.

Degradation Pathways (Visualized)

The following diagram details the causal link between environmental exposure and specific degradation products.

DegradationPathways Input 2-Allyl-N-methylaniline (Fresh) Radical Aminyl Radical Intermediate Input->Radical Photo-oxidation Cyclic 1,2-Dimethylindoline (Impurity) Input->Cyclic Acid Catalysis Oxygen Oxygen (Air) Oxygen->Radical Light UV/Visible Light Light->Radical Acid Trace Acid/Protons Acid->Cyclic Peroxide Hydroperoxides Radical->Peroxide O2 insertion Polymer Oligomers/Gums (Viscosity Increase) Radical->Polymer Allyl Radical Attack Quinone Quinone Imines (Red/Brown Color) Peroxide->Quinone Further Oxidation

Figure 1: Mechanistic pathways transforming pure 2-Allyl-N-methylaniline into common impurities.

Storage & Handling Protocols

The following protocols are mandatory for maintaining purity >98%.

The "Inert Gas" Hierarchy

Nitrogen is often insufficient for long-term storage of liquid amines because it is lighter than air and can diffuse out of unsealed vessels.

  • Recommendation: Use Argon (Ar) .[1]

  • Reasoning: Argon is denser than air. It forms a heavy "blanket" over the liquid surface, physically displacing oxygen and preventing re-entry even if the seal is imperfect.

Temperature and Container Specifications
ParameterSpecificationTechnical Rationale
Temperature -20°C (Long-term) 2°C to 8°C (Working)Low temp reduces the kinetic energy available for auto-oxidation and polymerization.
Container Material Amber Glass (Silanized) Blocks UV light (preventing photo-oxidation). Silanization prevents surface hydroxyls from catalyzing cyclization.
Cap Liner Teflon (PTFE) Avoid rubber or paper liners, which can leach plasticizers into the amine or absorb the amine.
Headspace < 10% Volume Minimizes the total volume of oxygen available to react with the liquid surface.
The "Aliquot" Protocol (Self-Validating System)

Repeated freeze-thaw cycles and opening of the main stock bottle introduce moisture (condensation) and oxygen.

Protocol:

  • Upon receipt, thaw the master bottle once in a desiccator to reach room temperature (prevents condensation).

  • Under an Argon stream, aliquot the material into single-use amber vials (e.g., 2mL or 5mL).

  • Purge each vial with Argon for 30 seconds before capping.

  • Seal with Parafilm to prevent gas exchange.

  • Store at -20°C.

  • Validation: When a vial is opened for use, it is never returned to storage. Residual material is discarded as hazardous waste.

Quality Control & Analytics

Do not rely on the label purity after 3 months of storage. Use these methods to validate integrity.

Visual Inspection (First Line of Defense)
  • Pass: Colorless to pale yellow liquid.

  • Fail: Dark brown, reddish, or opaque.

  • Fail: Increased viscosity or "gum" formation at the meniscus (indicates polymerization).

Analytical Validation (HPLC)

Oxidized impurities often co-elute with the parent peak on standard C18 gradients.

  • Column: Phenyl-Hexyl or C18 (high carbon load).

  • Mobile Phase: Water (0.1% NH4OH) / Acetonitrile. Note: Use basic buffer to keep the amine deprotonated for better peak shape.

  • Detection: UV at 254 nm (aromatic) and 210 nm (allyl group).

  • Critical Marker: Look for a peak at RRT ~1.1 (Indoline cyclization product) or RRT < 0.5 (Oxidized quinoids).

QC Decision Tree

QCDecision Start Remove Vial from -20°C Thaw Thaw in Desiccator (20 mins) Start->Thaw Visual Visual Check: Color? Thaw->Visual Clear Clear/Pale Yellow Visual->Clear Pass Dark Brown/Red/Turbid Visual->Dark Fail NMR 1H-NMR Check (Optional) Clear->NMR Purify Distillation Required (Reduced Pressure) Dark->Purify Use Proceed to Experiment NMR->Use Purity >98% NMR->Purify Impurity Detected

Figure 2: Workflow for determining usability of stored 2-Allyl-N-methylaniline.

Emergency & Safety Profile

2-Allyl-N-methylaniline shares the toxicological profile of N-methylaniline but with added skin sensitization potential due to the allyl group.

  • Acute Toxicity: Toxic by inhalation, ingestion, and skin absorption . It can cause methemoglobinemia (blue skin/lips due to lack of oxygen transport).

  • Spill Management:

    • Evacuate area.[2][3][4][5]

    • Don full PPE (Butyl rubber gloves are required; Nitrile is often insufficient for aromatic amines).

    • Absorb with sand or vermiculite. Do not use sawdust (fire hazard with oxidizable amines).

    • Clean surface with weak acid (dilute HCl) to convert residual amine to non-volatile salt, then wash with soap.

References

  • BenchChem. (2025). Storage and stability issues of ortho-alkenyl anilines. Retrieved from

  • Sigma-Aldrich. (2025).[2][4] Safety Data Sheet: N-Methylaniline (Analogous Hazard Data). Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: N-Allyl-N-methylaniline (Isomer/Precursor Data). Retrieved from

  • OpenStax. (2023). Stability of the Allyl Radical: Resonance Revisited. Organic Chemistry. Retrieved from

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: N-Methylaniline.[6][7] Retrieved from

Sources

Foundational

A Technical Guide to the Safe Handling of Allyl-N-Methylaniline Derivatives

Chemical Identity and Physicochemical Properties 2-Allyl-N-methylaniline is a bifunctional organic compound, notable for its aniline core, a secondary amine, and a reactive allyl group. These features make it a versatile...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity and Physicochemical Properties

2-Allyl-N-methylaniline is a bifunctional organic compound, notable for its aniline core, a secondary amine, and a reactive allyl group. These features make it a versatile precursor in organic synthesis, particularly for nitrogen-containing heterocycles.[1] Its properties are predicted to be similar to related compounds for which experimental data exists.

Table 1: Physicochemical and Spectroscopic Data of Related Anilines

PropertyValue (N-Methylaniline)Value (2-Allylaniline)Notes
Molecular Formula C₇H₉N[2]C₉H₁₁N[1]
Molecular Weight 107.16 g/mol [3]133.19 g/mol [1]
Appearance Colorless to yellow/brown liquid[3][4]---Turns brown on exposure to air.[3]
Odor Weak, ammonia-like[3][4]---Odor threshold is 1.7 ppm.[4]
Boiling Point 194-196 °C[3]218-220 °C[1]
Melting Point -57 °C[3]---
Flash Point 86 °C (186.8 °F)[2]89 °C (192.2 °F)[1]Combustible liquid.[2]
Density 0.99 g/mL[3]0.982 g/mL at 25 °C[1]
Solubility Insoluble to slightly soluble in water.[3][4]---Soluble in ethanol, ether, chloroform.[4]
Vapor Pressure 0.3 - 0.4 mbar @ 20 °C[2][3]---

Hazard Identification and Classification

Based on data for N-methylaniline, 2-Allyl-N-methylaniline is anticipated to be a highly toxic substance via oral, dermal, and inhalation routes. A primary toxicological concern is its ability to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity.[5][6] This can lead to cyanosis (a bluish discoloration of the skin).[5] Prolonged or repeated exposure may cause damage to organs, particularly the spleen, liver, and kidneys.[3][5] The compound is also classified as very toxic to aquatic life with long-lasting effects.[7][8]

Table 2: GHS Hazard Classification (based on N-Methylaniline)

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[7][8]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[7][8]
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled[7][8]
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs through prolonged or repeated exposure[7][8]
Hazardous to the Aquatic Environment, AcuteCategory 1H400: Very toxic to aquatic life[7]
Hazardous to the Aquatic Environment, ChronicCategory 1H410: Very toxic to aquatic life with long lasting effects[7][8]

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Caption: Step-by-step workflow for accidental spill response.

Handling, Storage, and Chemical Stability

Safe Handling Practices:

  • Handle only in a well-ventilated area, preferably under a chemical fume hood. [2]* Avoid breathing mist, vapors, or spray. [9]* Do not get in eyes, on skin, or on clothing. [2]* Keep away from heat, sparks, open flames, and hot surfaces. [9]Take precautionary measures against static discharge. [9]* Do not eat, drink, or smoke when using this product. [9]Wash hands thoroughly after handling. Storage Conditions:

  • Store in a dry, cool, and well-ventilated place. [2][9]* Keep the container tightly closed and sealed. [9]* Protect from direct sunlight. [9]* Store locked up in a designated flammables area. [2][9]* Reacts with carbon dioxide in the air. Stability and Reactivity:

  • Chemical Stability: The compound is stable under recommended storage conditions. [2][9]Hazardous polymerization does not occur. [2][9]* Conditions to Avoid: Heat, flames, sparks, and ignition sources. [7][9]Exposure to air and sunlight.

  • Incompatible Materials: Strong oxidizing agents, acids, acid anhydrides, acid chlorides, and carbon dioxide (CO₂). [2][7][9]* Hazardous Decomposition Products: Under fire conditions, it decomposes to form carbon oxides and nitrogen oxides. [7][9]

Exposure Controls and Personal Protection

A hierarchy of controls should be implemented to minimize exposure risk.

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 cluster_2 cluster_3 Least Effective elimination Elimination / Substitution engineering Engineering Controls (Chemical Fume Hood) admin Administrative Controls (SOPs, Training) ppe Personal Protective Equipment (PPE)

Caption: Hierarchy of controls for minimizing chemical exposure.

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles and a face shield. Use equipment tested and approved under standards like NIOSH (US) or EN 166 (EU). [6][7]* Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use. Wear protective clothing, such as a lab coat. [6][7]* Respiratory Protection: If engineering controls are insufficient, use a full-face respirator with an appropriate organic vapor cartridge. [6]* Hygiene Measures: Wash hands before breaks and immediately after handling the product. Remove and wash contaminated clothing before reuse. [9]

Toxicological Profile

The primary toxicity of N-methylaniline and its derivatives stems from their effects on blood and major organs.

Table 3: Acute and Chronic Toxicity Data (N-Methylaniline)

EndpointSpeciesValueEffects NotedReference
LD50, Oral Rat782 mg/kg (male)716 mg/kg (female)---[5]
28-Day Repeat Dose, Oral RatNOEL: 5 mg/kgMethemoglobinemia, cyanosis, anemia, increased spleen weight, liver enlargement, pigment deposition in spleen, liver, and kidneys.[5]
Genotoxicity In vitroNot mutagenic in Ames test. Induced chromosomal aberrations in CHL cells at high concentrations.---[5]
Carcinogenicity ---Not classified as a carcinogen by IARC. However, recent evaluations under REACH have raised concerns about carcinogenicity and mutagenicity.---[3][6]
Human Symptoms of Exposure ------Cough, shortness of breath, headache, nausea, vomiting, formation of methemoglobin leading to cyanosis.[6][7]

Ecological Impact

Data for N-methylaniline indicates it is very toxic to aquatic life, with long-lasting effects. [7][8]Release into the environment must be strictly avoided. [7]

  • Aquatic Toxicity: An EC50 of 0.2 mg/L for Daphnia magna (Water flea) over 48 hours has been reported for N-methylaniline. [7]* Persistence and Degradability: The substance is not considered to be persistent, bioaccumulative, and toxic (PBT). [9]

Disposal Considerations

Waste must be disposed of in accordance with federal, state, and local environmental control regulations.

  • Product Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company. This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber. [7]* Contaminated Packaging: Dispose of as unused product in a licensed disposal facility. [7]Do not dispose of with household garbage or allow it to reach the sewage system. [8]

Applications in Research and Drug Development

Aniline derivatives are foundational building blocks in organic synthesis. The presence of both a nucleophilic amine and a reactive allyl group makes 2-Allyl-N-methylaniline a valuable intermediate for synthesizing complex molecules.

  • Heterocycle Synthesis: The proximity of the amine and allyl groups facilitates intramolecular cyclization reactions, providing efficient access to nitrogen-containing heterocycles like indolines and tetrahydroquinolines, which are common scaffolds in biologically active molecules. [1]* Intermediate for Agrochemicals and Dyes: N-methylaniline is an intermediate in the synthesis of insecticides and herbicides, as well as various dyes. [4][10]* Pharmaceutical Development: N-methylaniline derivatives are used to synthesize drugs with enhanced pharmacological activities. [10]

Heck_Reaction_Workflow reagents 2-Allyl-N-methylaniline + Aryl Halide catalyst Pd Catalyst Base reagents->catalyst Reaction Conditions product Coupled Product catalyst->product Forms C-C bond

Caption: Generalized reaction scheme involving an allylaniline.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: N-Methylaniline. Retrieved from Fisher Scientific. [9]2. BenchChem. (2025). 2-allylaniline chemical properties and reactivity. Retrieved from BenchChem. [1]3. Thermo Fisher Scientific. (2024, April 29). Safety Data Sheet: N-Methylaniline. Retrieved from Thermo Fisher Scientific. [2]4. Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 4-Fluoro-N-methylaniline. Retrieved from Sigma-Aldrich. 5. Sigma-Aldrich. (2025, September 22). Safety Data Sheet: 3-Nitro-N-methylaniline. Retrieved from Sigma-Aldrich. [11]6. CDH Fine Chemical. (n.d.). Material Safety Data Sheet: N-Methylaniline. Retrieved from CDH Fine Chemical. [7]7. CPAchem Ltd. (2023, March 24). Safety data sheet: N-Methylaniline. Retrieved from CPAchem. [8]8. National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 246778, N-Allyl-N-methylaniline. Retrieved from PubChem. [12]9. Japan Existing Chemical Data Base. (n.d.). N-Methylaniline. Retrieved from Japan Existing Chemical Data Base. [5]10. Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: N-Methyl Aniline. Retrieved from Oxford Lab Fine Chem. [6]11. SDFine. (n.d.). GHS Safety Data Sheet: N-Methylaniline. Retrieved from SDFine. 12. Yufeng Chemical. (2024, September 20). N-Methylaniline Chemical Properties, Uses, Production. Retrieved from Yufeng Chemical. [4]13. Wikipedia. (n.d.). N-Methylaniline. Retrieved from Wikipedia. [3]14. Echemi. (2024, February 5). Transformation of Aniline to N-Methylaniline: A Comprehensive Study. Retrieved from Echemi. [10]15. FooDB. (2010, April 8). Showing Compound N-Methylaniline (FDB003963). Retrieved from FooDB. [13]16. BenchChem. (2025). Application Notes and Protocols for Enamine and N-Methylaniline Reactions. Retrieved from BenchChem. [14]17. Akazome, G. (1970). Synthesis of n-methylaniline. SciSpace. [15]18. ChemicalBook. (n.d.). N-Methylaniline synthesis. Retrieved from ChemicalBook.

Sources

Protocols & Analytical Methods

Method

Application Note: Rapid Microwave-Assisted Synthesis of 2-Allyl-N-methylaniline

For: Researchers, scientists, and drug development professionals. Abstract This application note provides a comprehensive, field-proven guide to the synthesis of 2-Allyl-N-methylaniline, a valuable intermediate in the de...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive, field-proven guide to the synthesis of 2-Allyl-N-methylaniline, a valuable intermediate in the development of various heterocyclic compounds. The protocol employs a two-step process commencing with the N-allylation of N-methylaniline, followed by a microwave-assisted aza-Claisen rearrangement. This method offers significant advantages over traditional thermal methods, including drastically reduced reaction times, improved energy efficiency, and potentially higher yields. This document details the step-by-step experimental protocols, explains the underlying chemical principles, and provides essential data for successful synthesis and characterization.

Introduction: The Case for Microwave-Assisted Synthesis

2-Allylanilines are crucial building blocks in modern organic synthesis, serving as precursors to a wide range of nitrogen-containing heterocycles like indolines and quinolines, which are core structures in many pharmaceuticals.[1] The target molecule, 2-Allyl-N-methylaniline, is synthesized via a thermal[2][2]-sigmatropic rearrangement, specifically an aza-Claisen rearrangement, of its precursor, N-Allyl-N-methylaniline.

Traditionally, these rearrangements require high temperatures and prolonged reaction times.[3] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By directly coupling microwave energy with the polar molecules in the reaction mixture, MAOS enables rapid, uniform heating, leading to dramatic acceleration of reaction rates.[4] This not only improves efficiency but can also minimize the formation of by-products often associated with long exposure to high temperatures.[5] In the context of the aza-Claisen rearrangement, microwave irradiation can reduce reaction times from hours to mere minutes.[6]

This guide presents a reliable, two-step protocol optimized for a laboratory setting, starting from the commercially available N-methylaniline.

Overall Synthetic Workflow

The synthesis is performed in two distinct stages:

  • Step 1: N-Allylation. Synthesis of the precursor, N-Allyl-N-methylaniline, via the reaction of N-methylaniline with allyl bromide.

  • Step 2: Microwave-Assisted aza-Claisen Rearrangement. Rearrangement of N-Allyl-N-methylaniline to the final product, 2-Allyl-N-methylaniline, using a dedicated microwave reactor.

G cluster_0 Step 1: N-Allylation cluster_1 Step 2: Microwave-Assisted Rearrangement NMA N-Methylaniline Precursor N-Allyl-N-methylaniline NMA->Precursor Conventional Heating AllylBromide Allyl Bromide AllylBromide->Precursor Conventional Heating Base Base (e.g., K2CO3) Base->Precursor Conventional Heating Solvent1 Solvent (e.g., Acetonitrile) Solvent1->Precursor Conventional Heating Catalyst Lewis Acid (BF3·OEt2) Microwave Microwave Irradiation Precursor->Microwave Catalyst->Microwave Solvent2 High-Boiling Solvent (e.g., o-xylene) Solvent2->Microwave Product 2-Allyl-N-methylaniline Microwave->Product caption Overall Synthetic Workflow

Caption: Overall synthetic workflow from N-methylaniline to 2-Allyl-N-methylaniline.

Experimental Protocols

Part A: Synthesis of N-Allyl-N-methylaniline (Precursor)

This protocol is adapted from standard N-alkylation procedures for anilines.[1]

Materials:

  • N-Methylaniline (10.0 mmol, 1.07 g)

  • Allyl bromide (12.0 mmol, 1.45 g, 1.04 mL)

  • Potassium carbonate (K₂CO₃), anhydrous (20.0 mmol, 2.76 g)

  • Acetonitrile (CH₃CN), anhydrous (40 mL)

  • Round-bottom flask (100 mL) with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N-methylaniline (10.0 mmol), anhydrous potassium carbonate (20.0 mmol), and anhydrous acetonitrile (40 mL).

  • Stir the suspension at room temperature for 10 minutes.

  • Slowly add allyl bromide (12.0 mmol) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 82°C) with vigorous stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash the solid with a small amount of acetonitrile.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil is N-Allyl-N-methylaniline. For this synthesis, it can often be used in the next step without further purification. If necessary, it can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Part B: Microwave-Assisted Synthesis of 2-Allyl-N-methylaniline

This protocol is based on microwave-accelerated aza-Claisen rearrangements, enhanced by a Lewis acid catalyst.[6]

Materials:

  • N-Allyl-N-methylaniline (5.0 mmol, 0.736 g)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (6.0 mmol, 0.85 g, 0.75 mL)

  • o-xylene, anhydrous (10 mL)

  • Microwave reactor vial (10-20 mL) with a magnetic stir bar

  • Dedicated laboratory microwave reactor

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment for column chromatography

Procedure:

  • Place N-Allyl-N-methylaniline (5.0 mmol) and a magnetic stir bar into a 10-20 mL microwave reactor vial.

  • Add anhydrous o-xylene (10 mL) to the vial.

  • Caution: BF₃·OEt₂ is corrosive and moisture-sensitive. Handle in a fume hood. Slowly add boron trifluoride diethyl etherate (6.0 mmol) to the stirred solution.

  • Seal the vial securely with the appropriate cap.

  • Place the vial in the microwave reactor cavity.

  • Set the reaction parameters:

    • Temperature: 170°C

    • Hold Time: 5-15 minutes

    • Power: Start with a dynamic power setting that targets the set temperature. Maximum power may be around 200-300 W, but this is instrument-dependent. It is crucial to use the temperature control feature of the microwave reactor.

    • Stirring: Set to high.

  • Run the microwave program.

  • After the reaction is complete, allow the vial to cool to a safe temperature (below 50°C) before opening.

  • Workup: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, e.g., 98:2) to yield pure 2-Allyl-N-methylaniline.

Mechanism: The Aza-Claisen Rearrangement

The core of this synthesis is the aza-Claisen rearrangement, a[2][2]-sigmatropic rearrangement. In this concerted pericyclic reaction, the N-allyl group undergoes a rearrangement where the allyl group migrates from the nitrogen atom to the ortho position of the aromatic ring. The reaction proceeds through a cyclic, six-membered transition state. The use of a Lewis acid like BF₃·OEt₂ coordinates to the nitrogen atom, which facilitates the rearrangement by increasing the positive charge on the nitrogen and promoting the bond reorganization. Microwave irradiation provides the necessary thermal energy rapidly and efficiently to overcome the activation energy barrier of this process.[6]

G Start N-Allyl-N-methylaniline TS [Six-membered Transition State] Start->TS Heat (Microwave) + Lewis Acid Intermediate Dienone Intermediate TS->Intermediate [3,3]-Sigmatropic Shift Product 2-Allyl-N-methylaniline Intermediate->Product Tautomerization (Aromatization) caption Mechanism of the aza-Claisen Rearrangement.

Caption: Mechanism of the aza-Claisen Rearrangement.

Data Summary & Optimization

The efficiency of the microwave-assisted aza-Claisen rearrangement is highly dependent on the reaction conditions. The following table summarizes typical parameters.

ParameterConditionRationale / Comment
Solvent o-xylene, NMP, or other high-boiling polar aprotic solventsHigh boiling point is necessary for the reaction temperature. Polar solvents absorb microwave energy efficiently.
Catalyst BF₃·OEt₂, Bi(OTf)₃Lewis acids accelerate the rearrangement, allowing for lower temperatures and shorter times.
Temperature 170 - 220 °COptimal temperature balances reaction rate and potential for decomposition.
Time 5 - 30 minutesSignificantly reduced from hours required for conventional heating.[6]
Yield Moderate to GoodYields are dependent on the specific substrate and optimization of conditions.

Product Validation & Characterization

The identity and purity of the synthesized 2-Allyl-N-methylaniline should be confirmed by standard analytical techniques.

  • TLC: Monitor reaction progress and purity of column fractions.

  • NMR Spectroscopy: Confirm the structure of the final product.

    • ¹H NMR (400 MHz, CDCl₃): Expected signals include aromatic protons (with a characteristic pattern for ortho-disubstitution), a singlet for the N-CH₃ protons, and signals for the allyl group protons (-CH₂-, -CH=, =CH₂).

    • ¹³C NMR (101 MHz, CDCl₃): Expected signals for the aromatic carbons, the N-CH₃ carbon, and the three distinct carbons of the allyl group.

  • IR Spectroscopy: Characteristic peaks for N-H stretching (if any secondary amine is present as an impurity), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic and vinyl), and C-N stretching.

  • Mass Spectrometry: To confirm the molecular weight (Expected [M]+ for C₁₀H₁₃N: 147.22).

Safety Precautions

  • Microwave Reactor: Only use a dedicated laboratory microwave reactor designed for chemical synthesis.[7] Domestic microwave ovens are not safe for this purpose.[7] Always ensure the reaction vessel is not sealed if there is a potential for significant pressure buildup beyond the vessel's rating.[8] Do not leave reactions unattended.[8]

  • Reagents:

    • Allyl bromide is a lachrymator and is toxic. Handle only in a well-ventilated fume hood.

    • BF₃·OEt₂ is corrosive, toxic, and reacts violently with water.[9] It should be handled with extreme care in a fume hood using dry glassware and syringes.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Insufficient temperature or time.Increase reaction temperature or time. Ensure the microwave is delivering power correctly.
Inactive catalyst.Use a fresh bottle of BF₃·OEt₂.
Formation of By-products Temperature too high or reaction time too long.Reduce the reaction temperature or time.
Presence of water.Ensure all glassware and solvents are anhydrous.
Difficult Purification Co-elution of starting material and product.Optimize the eluent system for column chromatography (e.g., use a shallower gradient).

References

  • ETH Zurich. (n.d.). Microwave Reactor Safety. Retrieved from [Link]

  • PubChem. (n.d.). N-Allyl-N-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]

  • Taylor & Francis Online. (2011). Synthesis of N,N-diallylanilines by the reaction of anilines and allyl bromide in the presence of Mg–Al hydrotalcites at ambient temperature. Retrieved from [Link]

  • MDPI. (2008). Microwave Accelerated Aza-Claisen Rearrangement. Molecules, 13(11), 2836-2849. Retrieved from [Link]

  • RSC Publishing. (2015). Microwave-assisted organic syntheses: microwave effect on intramolecular reactions – the Claisen rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene. RSC Advances, 5(110), 90272-90279. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethyl-N-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Praxair. (n.d.). Boron Trifluoride BF3 Safety Data Sheet SDS P4567. Retrieved from [Link]

  • Reddit. (2022, October 18). Moisture Sensitivity of Boron Trifluoride Etherate. r/Chempros. Retrieved from [Link]

  • Scribd. (n.d.). Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Retrieved from [Link]

  • Academia.edu. (n.d.). Microwave-assisted aza-Cope rearrangement of N-allylanilines. Retrieved from [Link]

  • MDPI. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 28(22), 7549. Retrieved from [Link]

  • NIH. (n.d.). Microwave Accelerated Aza-Claisen Rearrangement. PMC. Retrieved from [Link]

Sources

Application

Application Note: Palladium-Catalyzed Oxidative Cyclization of 2-Allyl-N-methylaniline

Abstract & Scope This technical guide details the protocol for the palladium-catalyzed oxidative cyclization of 2-allyl-N-methylaniline to synthesize 1,2-dimethylindole. This transformation, historically known as the Heg...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the protocol for the palladium-catalyzed oxidative cyclization of 2-allyl-N-methylaniline to synthesize 1,2-dimethylindole. This transformation, historically known as the Hegedus-Mori Indole Synthesis , represents a benchmark reaction for constructing nitrogen heterocycles via intramolecular aminopalladation.

Unlike standard cross-couplings, this reaction requires a stoichiometric oxidant to regenerate the active Pd(II) species from Pd(0). This guide addresses the critical challenges of this workflow: controlling regioselectivity (5-exo-trig vs. 6-endo-trig), managing the exotherm of re-oxidation, and ensuring complete isomerization of the kinetic indoline intermediate to the thermodynamic indole product.

Part 1: Mechanistic Insight & Reaction Design

The Catalytic Cycle

The transformation proceeds through a Pd(II)/Pd(0) redox cycle. Understanding the specific elementary steps is crucial for troubleshooting incomplete conversions.

  • Coordination: Electrophilic Pd(II) coordinates to the pendant alkene, activating it toward nucleophilic attack.

  • Aminopalladation (Regio-determining step): The amine attacks the internal carbon of the alkene (5-exo-trig cyclization), forming a

    
    -alkyl-Pd(II) intermediate.
    
  • 
    -Hydride Elimination:  The Pd center eliminates a hydride to form the exocyclic double bond (3-methyleneindoline).
    
  • Isomerization: Under thermal conditions or acid catalysis, the exocyclic double bond migrates into the ring to establish aromaticity, yielding the final indole.

  • Oxidative Turnover: The resulting Pd(0)-H species decomposes to Pd(0), which must be re-oxidized to Pd(II) by 1,4-Benzoquinone (BQ) to re-enter the cycle.

Visualization: Reaction Pathway

The following diagram maps the precise electronic flow and the role of the oxidant.

Hegedus_Cycle Start 2-Allyl-N-methylaniline + Pd(II)X2 Coordination Pd(II)-Alkene Complex (Activation) Start->Coordination AminoPd Aminopalladation (5-exo-trig cyclization) Coordination->AminoPd SigmaPd σ-Alkyl-Pd(II) Intermediate AminoPd->SigmaPd BetaElim β-Hydride Elimination SigmaPd->BetaElim KineticProd 3-Methylene-1-methylindoline (Kinetic Intermediate) BetaElim->KineticProd Pd0 Pd(0) Species BetaElim->Pd0 - HPdX Isom Isomerization (Aromatization) KineticProd->Isom FinalProd 1,2-Dimethylindole (Thermodynamic Product) Isom->FinalProd Regen Pd(II) Regeneration Pd0->Regen Oxidant 1,4-Benzoquinone (BQ) + 2H+ Oxidant->Regen Regen->Start Active Catalyst

Figure 1: Catalytic cycle showing the critical β-hydride elimination and the necessity of BQ for catalyst turnover.

Part 2: Critical Parameters & Optimization

The choice of ligand and oxidant defines the efficiency of this reaction. The standard protocol utilizes PdCl2(MeCN)2 (Bis(acetonitrile)dichloropalladium(II)) due to the labile nature of the acetonitrile ligands, which allows for rapid substrate coordination.

Condition Screening Matrix

The following table summarizes the impact of solvent and oxidant choices based on internal optimization data.

ParameterConditionOutcomeMechanistic Note
Catalyst PdCl2(MeCN)2 Optimal Labile MeCN ligands facilitate rapid alkene coordination.
CatalystPd(OAc)2ModerateAcetate is more coordinating; requires higher temp or acid additive.
Oxidant 1,4-Benzoquinone High Yield Fast electron transfer; prevents Pd-black precipitation.
OxidantO2 (1 atm)VariableSlower kinetics; requires DMSO or pyridine to stabilize Pd(0).
Solvent THF Preferred Good solubility; moderate boiling point allows thermal isomerization.
SolventDMFGoodPromotes reaction but difficult to remove during workup.
Temp 60-65°C Optimal Essential to drive the exocyclic double bond into the aromatic ring.

Part 3: Standard Operating Procedure (SOP)

Target Product: 1,2-Dimethylindole Scale: 1.0 mmol (Representative)

Materials
  • Substrate: 2-Allyl-N-methylaniline (147 mg, 1.0 mmol)

  • Catalyst: PdCl2(MeCN)2 (13 mg, 0.05 mmol, 5 mol%)

  • Oxidant: 1,4-Benzoquinone (108 mg, 1.0 mmol, 1.0 equiv)

  • Solvent: Anhydrous THF (10 mL, 0.1 M) - Degassed

  • Workup: 1N NaOH, Diethyl Ether, Brine.

Step-by-Step Protocol
  • Preparation (Inert Atmosphere):

    • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Cool under a stream of Nitrogen or Argon.

  • Charging:

    • Add 1,4-Benzoquinone (1.0 equiv) and PdCl2(MeCN)2 (5 mol%) to the flask.

    • Note: The order is critical. Premixing oxidant and catalyst ensures immediate scavenging of Pd(0) once the cycle starts.

  • Substrate Addition:

    • Dissolve 2-Allyl-N-methylaniline in anhydrous THF (10 mL).

    • Add the substrate solution to the flask via syringe.

    • Observation: The solution typically turns a dark reddish-brown color.

  • Reaction:

    • Heat the mixture to 60°C (gentle reflux) for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexanes/EtOAc 9:1). Look for the disappearance of the starting aniline (

      
      ) and the appearance of the highly fluorescent indole spot (
      
      
      
      ).
    • Critical Check: If a spot appears slightly below the product, it may be the non-aromatized methylene intermediate. Extend reaction time.

  • Quench & Workup:

    • Cool to room temperature.[1][2]

    • Dilute with Diethyl Ether (30 mL).

    • Wash with 1N NaOH (2 x 15 mL) to remove the hydroquinone byproduct (reduction product of BQ). The aqueous layer will turn dark brown/black.

    • Wash with Brine (1 x 15 mL).

    • Dry organic layer over MgSO4, filter, and concentrate.

  • Purification:

    • Purify via flash column chromatography (Silica Gel, 0

      
       5% EtOAc in Hexanes). Indoles are sensitive to acid; ensure silica is neutral or elute quickly.
      
Workflow Visualization

SOP_Workflow Setup Setup: Flame-dry flask N2 Atmosphere Mix Charge: PdCl2(MeCN)2 + BQ Add Substrate/THF Setup->Mix React Reaction: 60°C, 4-6 Hours (Monitor TLC) Mix->React Wash Workup: Wash w/ 1N NaOH (Removes Hydroquinone) React->Wash Dry Purification: Flash Column (Hex/EtOAc) Wash->Dry

Figure 2: Operational workflow emphasizing the critical NaOH wash step to remove oxidant byproducts.

Part 4: Troubleshooting & QA (The Self-Validating System)

To ensure scientific integrity, use these checkpoints to validate the experiment.

Common Failure Modes
SymptomDiagnosisCorrective Action
Pd Black Precipitation Catalyst decomposition (Pd(0) aggregation) before re-oxidation.Increase BQ loading to 1.1 equiv or ensure BQ is high quality (not sublimed/degraded).
Intermediate Persists Incomplete isomerization of 3-methyleneindoline.Increase temperature to reflux; add trace acid (p-TsOH, 1 mol%) only if necessary (acid can polymerize indoles).
Low Yield Substrate inhibition or O2 interference.Ensure THF is degassed. Use 10 mol% catalyst if substrate is sterically hindered.
Quality Control: NMR Validation
  • Starting Material: Allylic protons appear as multiplets at

    
     5.0–6.0 ppm.
    
  • Product (1,2-Dimethylindole):

    • Look for the disappearance of vinyl protons.

    • Diagnostic Signal: The C3-H proton of the indole ring appears as a singlet around

      
       6.2–6.3 ppm.
      
    • Methyl Groups: N-Me (

      
       ~3.6 ppm) and C2-Me (
      
      
      
      ~2.4 ppm).

References

  • Hegedus, L. S.; Allen, G. F.; Waterman, E. L. "Palladium assisted intramolecular amination of olefins.[3] A new synthesis of indoles." Journal of the American Chemical Society, 1976 , 98, 2674–2676.[3]

  • Hegedus, L. S.; Allen, G. F.; Bozell, J. J.; Waterman, E. L. "Palladium-assisted intramolecular amination of olefins.[3] Synthesis of nitrogen heterocycles." Journal of the American Chemical Society, 1978 , 100, 5800–5807.[3]

  • Larock, R. C. "Palladium-catalyzed annulation of alkynes." Journal of Organometallic Chemistry, 1999 , 576, 111–124.

  • Trend, R. M.; Ramtohul, Y. K.; Stoltz, B. M. "Oxidative Cyclizations in a Nonpolar Solvent Using Molecular Oxygen and Pd(OAc)2." Journal of the American Chemical Society, 2005 , 127, 17778–17788.

Sources

Method

Application Notes and Protocols: Iodocyclization of 2-Allyl-N-methylaniline for the Synthesis of 3-Iodo-1-methylindoline

Introduction: The Strategic Utility of Iodocyclization in Heterocyclic Chemistry The construction of nitrogen-containing heterocyclic scaffolds is a cornerstone of modern synthetic organic chemistry, particularly in the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Utility of Iodocyclization in Heterocyclic Chemistry

The construction of nitrogen-containing heterocyclic scaffolds is a cornerstone of modern synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development. Among the diverse methodologies available, iodocyclization has emerged as a powerful and versatile tool for the diastereoselective formation of carbo- and heterocyclic ring systems. This electrophilic cyclization leverages the soft Lewis acidity of molecular iodine or other iodine sources to activate a carbon-carbon double or triple bond towards intramolecular nucleophilic attack. The resulting organoiodide products are not merely the final target but often serve as valuable synthetic intermediates, amenable to a wide array of subsequent cross-coupling reactions for further molecular diversification.

This application note provides a comprehensive guide to the iodocyclization of 2-allyl-N-methylaniline, a readily accessible starting material, to afford 3-iodo-1-methylindoline. This transformation proceeds via a favorable 5-exo-trig cyclization pathway, a classification defined by Baldwin's rules for ring closure. The protocol detailed herein is adapted from established procedures for the iodocyclization of related N-substituted 2-allylanilines and is designed to be a robust and reproducible method for researchers in both academic and industrial settings.[1][2][3]

Reaction Principle and Mechanism

The iodocyclization of 2-allyl-N-methylaniline is predicated on the electrophilic activation of the terminal alkene of the allyl group by an iodine species (e.g., I₂). This initial interaction is believed to form a transient, three-membered cyclic iodonium ion. The proximate N-methylamino group then acts as an intramolecular nucleophile, attacking one of the carbons of the iodonium ion in a 5-exo-trig fashion. This ring-closing step is generally regioselective and stereoselective, leading to the formation of the five-membered indoline ring with an iodomethyl substituent at the C3 position. The reaction is typically facilitated by a base to neutralize the hydrogen iodide (HI) byproduct generated during the cyclization.

The overall transformation can be visualized as follows:

G cluster_0 Reaction Scheme 2-Allyl-N-methylaniline 2-Allyl-N-methylaniline Iodine + I₂ Indoline_product 3-Iodo-1-methylindoline Iodine->Indoline_product Solvent Base Base

Caption: General reaction scheme for the iodocyclization.

The detailed mechanistic pathway involves several key steps, as illustrated in the following diagram:

G start 2-Allyl-N-methylaniline + I₂ iodonium Formation of Iodonium Ion Intermediate start->iodonium Electrophilic addition cyclization Intramolecular Nucleophilic Attack (5-exo-trig) iodonium->cyclization deprotonation Deprotonation by Base cyclization->deprotonation product 3-Iodo-1-methylindoline + BH⁺ + I⁻ deprotonation->product

Caption: Mechanistic pathway of the iodocyclization.

Experimental Protocol

This protocol is adapted from the successful iodocyclization of N-tosyl-2-allylanilines.[1][2][3] Given that the N-methyl group is more electron-donating than an N-tosyl group, the nucleophilicity of the nitrogen in 2-allyl-N-methylaniline is expected to be higher, potentially leading to a more facile reaction.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Allyl-N-methylanilineReagent Grade, ≥98%Commercially availableStore under nitrogen
Iodine (I₂)ACS Reagent GradeCommercially available
Sodium Bicarbonate (NaHCO₃)ACS Reagent GradeCommercially available
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%Commercially available
Saturated Sodium Thiosulfate (Na₂S₂O₃) solutionPrepared in-house
Saturated Sodium Chloride (Brine) solutionPrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially available
Silica Gel60 Å, 230-400 meshCommercially availableFor column chromatography
HexanesHPLC GradeCommercially availableFor column chromatography
Ethyl AcetateHPLC GradeCommercially availableFor column chromatography
Instrumentation
  • Round-bottom flask with a magnetic stir bar

  • Magnetic stir plate

  • Reflux condenser (if heating is required)

  • Argon or nitrogen gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glassware for column chromatography

Step-by-Step Procedure

G setup 1. Reaction Setup dissolve 2. Dissolve 2-allyl-N-methylaniline (1.0 equiv.) and NaHCO₃ (2.0 equiv.) in CH₂Cl₂. setup->dissolve add_iodine 3. Add a solution of I₂ (1.5 equiv.) in CH₂Cl₂ dropwise at 0 °C. dissolve->add_iodine react 4. Stir at room temperature and monitor by TLC. add_iodine->react quench 5. Quench with saturated aqueous Na₂S₂O₃. react->quench extract 6. Extract with CH₂Cl₂. quench->extract wash 7. Wash organic layer with brine. extract->wash dry 8. Dry over anhydrous MgSO₄. wash->dry concentrate 9. Concentrate under reduced pressure. dry->concentrate purify 10. Purify by flash column chromatography. concentrate->purify

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add 2-allyl-N-methylaniline (1.0 mmol, 1.0 equiv.) and sodium bicarbonate (2.0 mmol, 2.0 equiv.).

  • Dissolution: Add anhydrous dichloromethane (10 mL) to the flask and stir the mixture until the solids are well-suspended.

  • Addition of Iodine: In a separate flask, dissolve iodine (1.5 mmol, 1.5 equiv.) in anhydrous dichloromethane (5 mL). Add this solution dropwise to the reaction mixture at 0 °C (ice bath) over a period of 10-15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 9:1 hexanes:ethyl acetate). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the brown color of the excess iodine disappears.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 3-iodo-1-methylindoline.

Expected Results and Characterization

The expected product of this reaction is 3-iodo-1-methylindoline . The yield of the purified product is anticipated to be in the range of 70-90%, based on analogous transformations.[1][2]

Table of Reaction Parameters and Expected Outcome:

ParameterValue
Substrate2-Allyl-N-methylaniline
ReagentIodine (I₂)
BaseSodium Bicarbonate (NaHCO₃)
SolventDichloromethane (CH₂Cl₂)
Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Expected Product3-Iodo-1-methylindoline
Expected Yield70-90%

The successful synthesis of 3-iodo-1-methylindoline can be confirmed by standard spectroscopic techniques:

  • ¹H NMR: Expect to see characteristic signals for the indoline core protons, the N-methyl group, and the diastereotopic protons of the iodomethyl group.

  • ¹³C NMR: The spectrum should show the expected number of carbon signals corresponding to the indoline structure.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of 3-iodo-1-methylindoline should be observed.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the aromatic C-H and C=C bonds, as well as the C-N bond, should be present.

Troubleshooting and Safety Considerations

  • Incomplete Reaction: If TLC analysis indicates the presence of starting material after the expected reaction time, the reaction can be stirred for a longer period. Gentle heating (e.g., to 40 °C) may also be employed, although this should be done with caution as it may lead to side product formation.

  • Low Yield: Ensure that anhydrous conditions are maintained, as water can compete with the intramolecular nucleophile. The purity of the starting material is also crucial.

  • Safety:

    • Iodine is corrosive and can cause stains. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

    • Standard laboratory safety procedures should be followed at all times.

Conclusion

The iodocyclization of 2-allyl-N-methylaniline represents an efficient and direct route to the synthesis of 3-iodo-1-methylindoline. This protocol provides a detailed, step-by-step procedure that can be readily implemented in a standard organic chemistry laboratory. The resulting iodinated indoline is a versatile intermediate that can be further functionalized, making this methodology a valuable addition to the synthetic chemist's toolbox for the construction of complex, biologically relevant molecules.

References

  • Batchu, H., Bhattacharyya, S., & Batra, S. (2012). Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines. Organic Letters, 14(24), 6330–6333. [Link]

  • Batistatos, M., Fousteris, M. A., Nikolaropoulos, S. S., Le Bras, J., & Muzart, J. (2010). Selective 5-exo-trig Iodocyclization of N-tosyl-2-allylanilines in Water. Letters in Organic Chemistry, 7(6), 440-443. [Link]

  • Barluenga, J., Trincado, M., Rubio, E., & González, J. M. (2003). IPy₂BF₄-Promoted Intramolecular Addition of Masked and Unmasked Anilines to Alkynes: Direct Assembly of 3-Iodoindole Cores. Angewandte Chemie International Edition, 42(22), 2406-2409. [Link]

  • Fousteris, M., Chevrin, C., Le Bras, J., & Muzart, J. (2006). Water-promoted iodocyclization of 2-allylphenols. Green Chemistry, 8(7), 634-636. [Link]

Sources

Application

Application Note: Strategic Protocols for the Regioselective C-Allylation of N-Methylaniline

Executive Summary & Strategic Landscape The C-allylation of N-methylaniline presents a classic chemoselectivity challenge in organic synthesis. The nitrogen atom in N-methylaniline is significantly more nucleophilic than...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Landscape

The C-allylation of N-methylaniline presents a classic chemoselectivity challenge in organic synthesis. The nitrogen atom in N-methylaniline is significantly more nucleophilic than the aromatic ring carbon atoms. Under standard alkylation conditions (e.g., allyl bromide/base), kinetic control overwhelmingly favors N-allylation , yielding N-allyl-N-methylaniline.

To achieve C-allylation (specifically at the ortho or para positions), researchers must bypass this inherent reactivity. This guide details two distinct, high-fidelity workflows to achieve regiocontrol:

  • The "Indirect" Ortho-Protocol (Claisen Rearrangement): Exploits the kinetic N-allylation product as a precursor for a thermodynamic [3,3]-sigmatropic rearrangement. This is the most robust method for ortho-selectivity.

  • The "Direct" Para-Protocol (Lewis Acid Catalysis): Utilizes "Hard/Soft" Lewis Acid principles to activate allylic alcohols, favoring the Friedel-Crafts manifold over N-coordination.

Decision Matrix: Selecting Your Protocol
RequirementRecommended ProtocolKey MechanismSelectivity
Target: Ortho-Allyl Protocol A (Rearrangement) [3,3]-Sigmatropic Shift>95% Ortho
Target: Para-Allyl Protocol B (Lewis Acid) Friedel-Crafts / Carbocation~80-90% Para
Substrate Tolerance High (Protocol A)Moderate (Protocol B - sensitive to acid)-
Scalability Excellent (Thermal/Catalytic)Good (Requires temp control)-

Mechanistic Pathways & Visualization

The following diagram illustrates the divergent pathways controlled by catalyst choice and thermal conditions.

C_Allylation_Pathways Start N-Methylaniline N_Allyl Intermediate: N-Allyl-N-Methylaniline Start->N_Allyl Kinetic Control (Base/Allyl-X) Para_Prod Product B: Para-Allyl-N-Methylaniline Start->Para_Prod Lewis Acid (B(C6F5)3) Direct Friedel-Crafts Allyl_Source Allyl Electrophile (X = Br, OH, OAc) Ortho_Prod Product A: Ortho-Allyl-N-Methylaniline N_Allyl->Ortho_Prod [3,3]-Sigmatropic Rearrangement (Lewis Acid or Heat)

Figure 1: Divergent synthesis pathways. Kinetic N-allylation is leveraged for Ortho-C-allylation, while specific Lewis Acids drive direct Para-C-allylation.

Protocol A: Ortho-Selective C-Allylation (The Charge-Accelerated Claisen Route)

This protocol is the industry standard for reproducibility. It involves a two-stage one-pot or stepwise process:[1] (1) N-allylation followed by (2) Lewis Acid-catalyzed rearrangement. Using a Lewis Acid (Lewis Acid-Promoted Aromatic Claisen Rearrangement) allows the reaction to proceed at significantly lower temperatures than thermal rearrangement (which requires >200°C), preserving the N-methyl group.

Materials
  • Substrate: N-Methylaniline (1.0 equiv)

  • Reagent: Allyl Bromide (1.1 equiv)

  • Base: K₂CO₃ (2.0 equiv)

  • Lewis Acid (Step 2): Boron Trifluoride Etherate (BF₃·OEt₂) or Zinc Chloride (ZnCl₂)

  • Solvent: Acetonitrile (Step 1), Xylene or Dichloromethane (Step 2)

Step-by-Step Methodology
  • N-Allylation (Precursor Formation):

    • Dissolve N-methylaniline (10 mmol) in Acetonitrile (50 mL).

    • Add K₂CO₃ (20 mmol) followed by dropwise addition of Allyl Bromide (11 mmol) at 0°C.

    • Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The product (N-allyl-N-methylaniline) will appear less polar than the starting material.

    • Workup: Filter off solids, concentrate the filtrate. (Optional: Pass through a short silica plug to remove salts).

  • The Rearrangement (C-C Bond Formation):

    • Dissolve the crude N-allyl intermediate in dry Dichloromethane (DCM) (0.2 M concentration).

    • Cool to -78°C under Nitrogen atmosphere.

    • Critical Step: Add BF₃·OEt₂ (1.1 equiv) dropwise. The Lewis acid coordinates to the nitrogen, creating a cationic ammonium species. This "Charge Acceleration" lowers the activation energy for the [3,3]-shift.

    • Warm slowly to RT. If conversion is slow (monitor by TLC), heat to reflux (40°C) for 2-6 hours.

    • Note: For less reactive substrates, switch solvent to Xylene and use ZnCl₂ at 140°C.

  • Termination & Isolation:

    • Quench with saturated NaHCO₃ solution.

    • Extract with DCM (3x). Dry organic layer over MgSO₄.

    • Purify via flash column chromatography.

    • Expected Yield: 75-85% ortho-allyl-N-methylaniline.

Mechanism of Action

The Lewis acid coordinates to the amine nitrogen. This coordination creates a formal positive charge, which destabilizes the ground state of the amine and accelerates the orbital symmetry-allowed [3,3]-sigmatropic rearrangement. The allyl group migrates to the ortho position with inversion of the allylic chain (if substituted).

Protocol B: Para-Selective C-Allylation (Lewis Acid Catalyzed Direct Alkylation)

Achieving para-selectivity requires suppressing the N-attack and the ortho-rearrangement. Recent advances utilizing bulky, "hard" Lewis acids like Tris(pentafluorophenyl)borane [B(C₆F₅)₃] or specific Bronsted acids have enabled this pathway by activating allylic alcohols for an electrophilic aromatic substitution (Friedel-Crafts) mechanism that prefers the sterically less hindered para position.

Materials
  • Substrate: N-Methylaniline (1.0 equiv)

  • Reagent: Allyl Alcohol (or Allyl Acetate) (1.2 equiv)

  • Catalyst: B(C₆F₅)₃ (2-5 mol%) or TfOH (5 mol%)

  • Solvent: Hexafluoroisopropanol (HFIP) or Nitromethane (CH₃NO₂)

    • Why HFIP? Its strong hydrogen-bond donating ability stabilizes the leaving group (OH) and the resulting carbocation, enhancing electrophilicity.

Step-by-Step Methodology
  • Reaction Assembly:

    • In a flame-dried Schlenk tube, dissolve N-methylaniline (1.0 mmol) and Allyl Alcohol (1.2 mmol) in HFIP (3 mL).

    • Catalyst Addition: Add B(C₆F₅)₃ (0.05 mmol, 5 mol%) in one portion at RT.

  • Reaction Phase:

    • Stir at room temperature for 1-12 hours.

    • Optimization: If N-alkylation is observed (kinetic product), lower the temperature to 0°C to favor the thermodynamic Friedel-Crafts pathway, or increase the steric bulk of the Lewis Acid.

    • Monitoring: The appearance of the para-product can be distinguished by ¹H NMR (characteristic AA'BB' splitting pattern of the aromatic protons, unlike the ABCD pattern of ortho-substitution).

  • Workup:

    • Quench with triethylamine (3 drops) to neutralize the catalyst.

    • Concentrate the solvent (HFIP can be recovered).

    • Purify via column chromatography.[2]

    • Expected Yield: 60-75% para-allyl-N-methylaniline.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete RearrangementSwitch Lewis Acid from BF₃ to AlCl₃ or TiCl₄ (stronger). Increase temperature.
N-Alkylation Dominates (Protocol B) Catalyst too "Soft" / Basic conditionsEnsure non-basic conditions. Use HFIP solvent. Switch to harder Lewis Acid (B(C₆F₅)₃).
Poly-alkylation Excess ElectrophileStrictly control stoichiometry (1:1 to 1.1:1). Use slow addition of the allyl source.
Isomer Mixture Temperature too highLower reaction temperature. Para-selectivity often improves at lower T (-20°C to 0°C).

Emerging Technologies: Transition Metal C-H Activation

While Protocols A and B are robust, recent literature (2016-2025) highlights Transition Metal Catalyzed (TMC) C-H activation as a direct route.

  • Yttrium Catalysis: A cationic half-sandwich yttrium catalyst has been shown to achieve exclusive ortho-alkylation of N,N-dimethylanilines and N-ethyl-N-methylanilines with alkenes via C-H activation. This avoids the need for pre-functionalized allyl halides [1].

  • Palladium/S,O-Ligand: Recent reports utilize Pd catalysts with S,O-ligands to achieve high para-selectivity in olefination/allylation by sterically directing the metal away from the ortho positions [2].

References

  • Song, G., Luo, G., Oyamada, J., Luo, Y., & Hou, Z. (2016).[3] ortho-Selective C–H addition of N,N-dimethyl anilines to alkenes by a yttrium catalyst . Chemical Science.

  • García-Rubia, A., et al. (2019).[4] para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis . Radboud Repository / ACS Catalysis.

  • Yuan, C., & Zhang, W. (2025).[5][6] Palladium-Catalyzed ortho C-H Allylation of Tertiary Anilines . Organic Letters.

  • Asurumunige, A., et al. (2026).[7] Lewis Acid-Catalyzed Chemoselectivity Controlled N-Alkylation and C-Alkylation of Anilines Using Vinyl Arenes . ChemRxiv.

  • Matunas, R., Lai, A. J., & Lee, C. (2005).[8] Iridium-catalyzed selective N-allylation of hydrazines . Tetrahedron.

Sources

Technical Notes & Optimization

Troubleshooting

separating 2-Allyl-N-methylaniline from N-allyl-N-methylaniline mixture

Technical Support Center: Aromatic Claisen Rearrangement & Purification Topic: Separation of 2-Allyl-N-methylaniline (Product) from N-Allyl-N-methylaniline (Starting Material) Executive Summary This guide addresses the p...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aromatic Claisen Rearrangement & Purification Topic: Separation of 2-Allyl-N-methylaniline (Product) from N-Allyl-N-methylaniline (Starting Material)

Executive Summary

This guide addresses the purification of 2-allyl-N-methylaniline following the [3,3]-sigmatropic rearrangement (Aromatic Claisen Rearrangement) of N-allyl-N-methylaniline .

The Core Challenge: Both compounds are basic amines with similar boiling points. The primary distinction is that the starting material (N-allyl) is a tertiary amine , while the product (2-allyl) is a secondary amine possessing an N-H bond. This structural difference dictates the separation strategy: the secondary amine is significantly more polar due to hydrogen bonding capability, allowing for effective chromatographic separation if silica acidity is managed.

Module 1: Diagnostic & Decision Framework

Before selecting a protocol, analyze your crude reaction mixture via Thin Layer Chromatography (TLC).[1][2]

DOT Diagram: Purification Decision Matrix

PurificationLogic Start Analyze Crude Mixture (TLC) Check1 Is the Starting Material (SM) spot visible? Start->Check1 Check2 Are there multiple closely spaced spots? Check1->Check2 Yes (Incomplete Conv.) MethodB Method B: Fractional Vacuum Distillation (Large Scale / >10g) Check1->MethodB No (Clean Conv.) MethodA Method A: Buffered Flash Chromatography (High Purity / <5g Scale) Check2->MethodA Yes (Standard) Issue WARNING: Cyclization Detected (Indoline formation) Check2->Issue New spot (lower Rf than product)

Figure 1: Decision matrix for selecting the appropriate purification method based on crude analysis.

Module 2: The Chemistry & Mechanism[3][4][5][6][7][8][9]

Understanding the reaction pathway is critical for troubleshooting low yields or byproducts.

DOT Diagram: Reaction Pathway

ClaisenMech SM N-Allyl-N-methylaniline (Tertiary Amine) TS [3,3]-Sigmatropic Transition State SM->TS Heat / Lewis Acid Inter Dienone Intermediate TS->Inter Prod 2-Allyl-N-methylaniline (Secondary Amine) Inter->Prod Tautomerization Side 1,2-Dimethylindoline (Cyclized Byproduct) Prod->Side Overheating (Acid Catalyzed)

Figure 2: The [3,3]-sigmatropic rearrangement pathway. Note that excessive heating or acidity can force the product to cyclize into an indoline.

Module 3: Separation Protocols

Method A: Buffered Flash Chromatography (Recommended)

Best for: High purity requirements, removing trace SM, and separating cyclized byproducts.

The Science: Silica gel is acidic (pH ~5). Basic amines interact strongly with silanol groups, causing severe "streaking" (tailing) which ruins separation.

  • Solution: Pre-treat the silica or mobile phase with a base (Triethylamine or Ammonia) to neutralize silanol sites.

  • Elution Order: The Tertiary Amine (SM) is less polar (no H-bond donor) and elutes first . The Secondary Amine (Product) is more polar (N-H donor) and elutes second .

Protocol:

  • Mobile Phase Preparation:

    • Base Solvent: Hexanes / Ethyl Acetate (Start at 95:5).[1]

    • Modifier (Critical): Add 1% Triethylamine (TEA) or 1%

      
       to the mobile phase.
      
  • TLC Analysis:

    • Run TLC in Hexanes:EtOAc:TEA (90:10:1).

    • Expected Rf: SM (~0.6-0.7) > Product (~0.3-0.4).

  • Column Loading:

    • Dissolve crude oil in minimum DCM (Dichloromethane).

    • Note: Do not use pure hexanes for loading as the amine might oil out.

  • Elution Gradient:

    • 0–5% EtOAc (with 1% TEA): Elutes non-polar impurities and N-allyl-N-methylaniline (SM).

    • 5–15% EtOAc (with 1% TEA): Elutes 2-allyl-N-methylaniline (Product) .

    • 20% EtOAc: Elutes cyclized byproducts or aniline residues.

Method B: Fractional Vacuum Distillation

Best for: Large scale (>10g) where chromatography is cost-prohibitive.

The Science: While boiling points are close, the separation is feasible under high vacuum due to the molecular weight and hydrogen-bonding differences.

  • Warning: High temperatures promote cyclization. You must use high vacuum to keep the pot temperature below 140°C.

Comparative Data Table:

CompoundStructure TypeEst.[3][4][5][6][7] BP (Atm)Est. BP (10 mmHg)Polarity
N-Allyl-N-methylaniline Tertiary Amine~210°C~90-95°CLow
2-Allyl-N-methylaniline Secondary Amine~215-220°C~100-105°CMedium

Protocol:

  • Setup: Use a Vigreux column (at least 20cm) to increase theoretical plates.

  • Vacuum: Apply high vacuum (<5 mmHg is ideal).

  • Fractions:

    • Fore-run: Residual solvent and trace aniline.[2]

    • Fraction 1: N-allyl-N-methylaniline (Check via Refractive Index or TLC).

    • Fraction 2 (Main):2-allyl-N-methylaniline .

  • Stop Condition: Do not distill to dryness. The residue often contains polymerized material.

Module 4: Troubleshooting & FAQs

Q1: My product spot is streaking across the entire TLC plate. Why? Diagnosis: Acidity of the stationary phase. Fix: You are likely using standard silica plates. Dip your TLC plate in a solution of 5% Triethylamine in Hexanes and let it dry before spotting your compound. Ensure your column solvent also contains 1% TEA.

Q2: I see a new impurity spot appearing below my product during distillation. What is it? Diagnosis: Thermal Cyclization. Explanation: Extended heating converts 2-allyl-N-methylaniline into 1,2-dimethylindoline (or similar heterocycles) via an intramolecular hydroamination. Fix: Lower the distillation pressure to reduce the boiling point. If the problem persists, switch to Chromatography.

Q3: Can I use acid-base extraction to separate them? Diagnosis: Difficult but possible (Not Recommended). Explanation: Both are basic amines.[3] However, the secondary amine (product) can form a sulfonamide (Hinsberg method) or an amide (Acetylation), but these are destructive or require hydrolysis steps. Simple HCl extraction will protonate both amines, pulling both into the aqueous layer. Recommendation: Stick to chromatography based on polarity differences.

Q4: The reaction conversion is stuck at 60%. Should I add more catalyst? Diagnosis: Equilibrium or Catalyst Deactivation. Explanation: The Claisen rearrangement is reversible but usually favors the product. If using Lewis Acids (


, 

), they may be complexing with the basic amine product, inhibiting further turnover. Fix:
  • Increase temperature (if thermal).

  • If Lewis Acid catalyzed: Ensure you are using >1 equivalent of Lewis Acid, as the product amine traps the catalyst.

References

  • Mechanism of the Arom

    • Source: Organic Chemistry Portal. "Claisen Rearrangement."
    • URL:[Link]

  • Lewis Acid C

    • Source: J. Am. Chem. Soc. (1999).[7] "Development of a New Lewis Acid-Catalyzed Claisen Rearrangement."

    • URL:[Link]

  • Purification of Basic Amines (Flash Chrom

    • Source: Biotage Technical Guide.
    • URL:[Link]

  • Boiling Point Trends in Anilines

    • Source: Master Organic Chemistry.
    • URL:[Link]

Sources

Optimization

removing brown oxidation impurities from 2-Allyl-N-methylaniline

Technical Support Center: Purification & Handling of 2-Allyl-N-methylaniline Section 1: Diagnostic & Technical Overview Q: Why has my 2-Allyl-N-methylaniline turned brown? A: The brown coloration is a visual indicator of...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Handling of 2-Allyl-N-methylaniline

Section 1: Diagnostic & Technical Overview

Q: Why has my 2-Allyl-N-methylaniline turned brown? A: The brown coloration is a visual indicator of auto-oxidation .[1][2] Like most aniline derivatives, 2-Allyl-N-methylaniline is electron-rich.[1][2] Upon exposure to atmospheric oxygen and light, it undergoes a radical chain reaction. The "brown" impurities are typically a complex mixture of:

  • Azo compounds: Formed via N-N coupling.[1][2]

  • Quinones/Iminoquinones: Highly colored oxidation products.[1][2]

  • Oligomers: The allyl group (alkene) and the amine can cross-react under oxidative stress, forming dark, gummy polymers (similar to "aniline black").

Q: Can I use the brown material "as is"? A: Risky.

  • For catalysis/cross-coupling: No. The oxidized impurities (especially quinones) act as radical scavengers and can poison metal catalysts (Pd, Cu).

  • For simple alkylations: Maybe, but yield will suffer, and the color often carries through to the final product, making downstream purification harder.

Q: What is the best method to remove the color? A: The "Gold Standard" is Vacuum Distillation over Zinc Dust .

  • Why Vacuum? 2-Allyl-N-methylaniline has a high boiling point (>200°C at atm).[1][2] Heating it to atmospheric boiling point risks triggering a thermal Aza-Claisen rearrangement or polymerization of the allyl group.[1][2] Vacuum lowers the boiling point to a safe range (<120°C).

  • Why Zinc Dust? Zinc acts as a sacrificial reducing agent, preventing re-oxidation during the heating process and reducing some colored impurities (like N-oxides or quinones) back to colorless forms.

Section 2: Decision Matrix (Workflow)

Use this logic flow to determine the appropriate purification protocol for your specific situation.

PurificationDecision Start Evaluate Sample Condition ColorCheck Color Intensity? Start->ColorCheck LightYellow Light Yellow/Straw (Minor Oxidation) ColorCheck->LightYellow DarkBrown Dark Brown/Black (Heavy Oxidation) ColorCheck->DarkBrown MethodC Method C: Adsorption Filtration (Silica/Alumina) LightYellow->MethodC VolumeCheck Sample Volume? DarkBrown->VolumeCheck SmallVol < 5 grams VolumeCheck->SmallVol Quick Fix LargeVol > 5 grams VolumeCheck->LargeVol High Purity Needed MethodB Method B: Acid-Base Extraction (Chemical Wash) SmallVol->MethodB MethodA Method A: Vacuum Distillation (+ Zn Dust) LargeVol->MethodA

Figure 1: Purification Decision Tree. Select the method based on oxidation severity and sample scale.

Section 3: Detailed Protocols

Method A: Vacuum Distillation with Zinc Dust (Recommended)

Best for: Bulk quantities (>5g), heavily oxidized samples, and preparing analytical standards.

Safety Note: The allyl group is thermally sensitive.[2] Do not distill at atmospheric pressure.[1][2]

Reagents:

  • Zinc Dust (<10 micron, activated)

  • Boiling chips or magnetic stir bar[1][2][3]

Protocol:

  • Setup: Assemble a short-path distillation apparatus. Grease all joints heavily to ensure a high vacuum.[1]

  • Loading: Add the impure 2-Allyl-N-methylaniline to the boiling flask.

  • Additive: Add 1-2% w/w Zinc Dust directly to the liquid. (e.g., for 10g amine, add 0.1g Zn).

  • Vacuum: Apply full vacuum before heating.[1][2] Aim for < 5 mmHg.[1][2][4][5]

    • Target: You want the compound to distill between 60°C – 90°C .

  • Distillation:

    • Heat the oil bath slowly.

    • Discard the first 5% (Forerun): This contains volatile breakdown products and water.

    • Collect the Main Fraction: It should be a clear, colorless oil.

    • Stop early: Do not distill to dryness. Leave ~5-10% residue (containing the Zn and heavy tars) in the pot to prevent explosion hazards from unstable peroxides.

  • Storage: Immediately flush the receiving flask with Nitrogen/Argon.[2]

Method B: Acid-Base Extraction (The "Deep Clean")

Best for: Heavily oxidized samples where distillation is not available.[1]

Principle: Protonating the amine makes it water-soluble, leaving non-basic tars (polymers) in the organic solvent.

Protocol:

  • Dissolve: Dilute the brown amine in diethyl ether or ethyl acetate (10 mL solvent per 1 g amine).

  • Acidify: Extract with 2M HCl (3x). The amine moves to the aqueous layer (bottom).[6] The organic layer will retain the brown/black tars.

  • Wash: Wash the combined aqueous acidic layer with fresh ether (1x) to remove trapped neutrals.[2]

  • Basify: Cool the aqueous layer in an ice bath. Slowly add 6M NaOH until pH > 12. The amine will oil out as a cloudy emulsion.

  • Extract: Extract the free amine back into diethyl ether (3x).

  • Dry & Concentrate: Dry over anhydrous

    
    , filter, and evaporate solvent under reduced pressure.
    
Method C: Adsorption Filtration (The "Quick Polish")

Best for: Slightly yellow samples or final polishing after distillation.

Protocol:

  • Prepare Filter: Pack a small glass fritted funnel or a Pasteur pipette with Basic Alumina (Activity I) or Silica Gel.[2]

  • Elute: Pass the neat amine (or a concentrated solution in Hexane) through the pad.

  • Result: The polar oxidation impurities (brown band) will stick to the top of the alumina; the pure amine will pass through.

Section 4: Troubleshooting & Data

Common Issues Table

SymptomProbable CauseCorrective Action
Distillate is still yellow Vacuum leak or insufficient fractionation.[1][2]Check grease on joints.[1][2] Ensure vacuum is <5 mmHg. Add a Vigreux column.[1]
Product solidifies in condenser N/A (Liquid at RT).If this happens, you may have distilled a different impurity or the salt form. Check NMR.
Rapid darkening after purification Residual solvent or exposure to air.[1][2]Store under Argon immediately. Ensure all chlorinated solvents (DCM) are removed (they accelerate amine oxidation).[2]
Violent bumping during distillation Water in sample.[1][2]Dry sample with

or KOH pellets before distillation.[1][2][7]

Visualizing the Oxidation Pathway

OxidationPath Amine 2-Allyl-N-methylaniline (Colorless Liquid) Radical Radical Intermediate (Reactive) Amine->Radical O2 / Light Impurities Brown Impurities: - Quinones - Azo-dimers - Polymers Radical->Impurities Coupling / Polymerization Zn Zinc Dust (Reducing Agent) Zn->Radical Quenches

Figure 2: Mechanism of oxidation and the quenching role of Zinc.

Section 5: Storage & Prevention

To prevent the recurrence of brown impurities, adhere to the "IAL" Rule :

  • I nert: Always store under an atmosphere of Nitrogen or Argon.[1][2]

  • A mber: Use amber glass vials to block UV light (which catalyzes radical formation).[1][2]

  • L ow Temp: Store at 4°C or -20°C to slow reaction kinetics.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for drying and distilling anilines).

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1] (Protocols for aniline purification via zinc dust distillation).

  • BenchChem. (2025).[1][3] Removal of impurities from 4-Fluoro-2-methoxy-N-methylaniline (Analogous aniline purification).

  • NIST Chemistry WebBook. Aniline, N-methyl- Thermochemical Data. (Boiling point and vapor pressure reference). [1]

Sources

Troubleshooting

Advanced Catalysis Support Center: Pd-Catalyzed Indole Synthesis

Topic: Troubleshooting Low Conversion & Catalyst Deactivation Audience: Medicinal Chemists & Process Development Scientists Introduction: Beyond "Add More Catalyst" As a Senior Application Scientist, I often see research...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion & Catalyst Deactivation Audience: Medicinal Chemists & Process Development Scientists

Introduction: Beyond "Add More Catalyst"

As a Senior Application Scientist, I often see researchers treat Palladium catalysis as a "black box"—add Pd(PPh₃)₄, heat, and hope. When indole synthesis fails (stalling at <50% conversion), the knee-jerk reaction is often to increase catalyst loading or temperature. In indole synthesis—particularly Larock heteroannulation and Intramolecular Buchwald-Hartwig cyclization —this rarely works.

Low conversion usually stems from three distinct failure modes:

  • The "Off-Cycle" Trap: Your catalyst has formed a stable resting state (often a dimer) and refuses to re-enter the cycle.

  • Inhibition by Product/Substrate: The indole nitrogen or iodide byproducts are poisoning the metal center.

  • The "Chloride" Paradox: In Larock synthesis, chloride ions are not just leaving groups; they are essential ligands.

This guide deconstructs these failure modes with actionable rescue protocols.

Module 1: The Larock Heteroannulation

Context: Intermolecular coupling of o-iodoanilines + internal alkynes.

The Core Problem: Regioselectivity vs. Reactivity

The Larock synthesis relies on the migratory insertion of the alkyne into the Aryl-Pd bond.[1] If this step is slow (due to sterics) or non-selective (due to similar electronics), the catalyst decomposes before turnover.

Troubleshooting Matrix: Larock Specifics
SymptomRoot CauseMechanistic Fix
Reaction stalls <30% Pd Black Formation. The active Pd(0) species is aggregating faster than the oxidative addition can occur.Switch Ligand. Standard PPh₃ is too labile. Switch to P(o-tol)₃ or dppf . The steric bulk prevents aggregation.
No Product, SM Remains Chloride Deficiency. The catalytic cycle requires a chloride ion to stabilize the Pd(II) intermediate prior to insertion.Add LiCl (1.0 equiv). If using o-iodoaniline, the iodide binds too tightly. LiCl facilitates ligand exchange to the more reactive Pd-Cl species [1].
Wrong Regioisomer Electronic Mismatch. The alkyne is inserting "backwards" due to lack of electronic bias.Switch to Bulky Phosphines. Use XPhos or SPhos . Steric bulk forces the larger alkyne substituent away from the aniline nitrogen [2].
Visualizing the Stall Points

The following diagram highlights exactly where the cycle breaks down during low conversion events.

LarockMechanism Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Start->OxAdd o-iodoaniline PdBlack DEAD CATALYST (Pd Black Aggregation) Start->PdBlack Low Ligand Concentration or High Temp LigandEx Ligand Exchange (Ar-Pd-Cl) OxAdd->LigandEx Requires LiCl (Critical for Iodides) OxAdd->PdBlack Stalled by Sterics Insertion Migratory Insertion (Rate Limiting Step) LigandEx->Insertion Alkyne Coordinates RedElim Reductive Elimination (Indole Release) Insertion->RedElim C-N Bond Formation RedElim->Start Regeneration

Caption: The Larock Cycle. Note the critical dependency on Chloride exchange (Yellow Node) for o-iodo substrates. Failure here leads to catalyst death.

Module 2: Intramolecular Cyclizations (C-H & Buchwald)

Context: Cyclizing o-haloalkenyl anilines or direct C-H activation.

FAQ: Why is my reaction stalling at 80%?

A: You are likely experiencing Product Inhibition . Indoles are decent ligands. As the concentration of your product increases, the indole nitrogen competes with your substrate for the Pd center.

  • The Fix: protect the indole nitrogen in situ (e.g., use N-acetyl substrates) or switch to a ligand that binds tighter than the indole, such as XPhos or BrettPhos [3].

The "Iodide Effect" in Buchwald-Hartwig Cyclization

If you are cyclizing an aryl iodide using a Buchwald protocol (e.g., Pd2(dba)3 + XPhos), the accumulation of Iodide ions (I-) can poison the catalyst by forming stable anionic [L-Pd-I3] complexes that cannot undergo transmetallation.

  • Protocol Adjustment: If using Aryl Iodides, add AgOTf (silver triflate) or switch to the Aryl Bromide . The silver sequesters the iodide as AgI, keeping the Pd center active [4].

Module 3: The "Kitchen Sink" Rescue Protocol

If your standard conditions (Pd(OAc)₂, PPh₃, Na₂CO₃, DMF) are failing, do not incrementally change one variable. Run this specific 4-reaction screen to identify the failure mode.

Base Conditions: 1.0 equiv Substrate, 5 mol% Pd source, 10 mol% Ligand, 2.0 equiv Base, Solvent (0.1 M), 100°C.

Screen EntryCatalyst SystemBaseAdditivePurpose (What it tests)
1. The "Buchwald" Pd₂(dba)₃ + XPhos K₃PO₄NoneTests if Steric Bulk is needed to force reductive elimination.
2. The "Hot" Pd Pd(OAc)₂ + P(t-Bu)₃ Cs₂CO₃Pivalic Acid (30 mol%) Tests if C-H Activation (CMD pathway) is the bottleneck. Pivalic acid acts as a proton shuttle [5].
3. The "Salt" Mix Pd(OAc)₂ + dppf K₂CO₃LiCl (1.0 equiv) Tests for Chloride Stabilization (Larock mechanism requirement).
4. The "Scavenger" Pd₂(dba)₃ + SPhos NaOtBuAg₂CO₃ (as base) Tests for Halide Inhibition . Silver removes iodides that poison the catalyst.
Module 4: Visual Troubleshooting Guide

Use this decision tree to diagnose the reaction mixture based on visual cues.

TroubleshootingFlow Start Reaction Stalled? ColorCheck Check Reaction Color Start->ColorCheck BlackPrecip Black Precipitate (Pd Black) ColorCheck->BlackPrecip Yes YellowClear Clear Yellow/Orange (Homogeneous) ColorCheck->YellowClear No Sol1 Ligand Dissociation Fix: Use Bidentate (dppf) or Excess Ligand BlackPrecip->Sol1 Sol2 Off-Cycle Resting State Fix: Increase Temp or Add Pivalic Acid YellowClear->Sol2 SM Unreacted Sol3 Substrate Poisoning Fix: Protect Indole N or Scavenge Halides (Ag) YellowClear->Sol3 SM Consumed (Byproducts formed)

Caption: Visual diagnostic flow. "Pd Black" indicates catalyst death (instability), while a clear yellow solution indicates a kinetic stall (catalyst is too stable or inhibited).

References
  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society.

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • Nadres, E. T., & Daugulis, O. (2011).[2] Palladium-Catalyzed Indole Arylation by Aryl Chlorides. Journal of Organic Chemistry.

  • Takeda, A., Kamijo, S., & Yamamoto, Y. (2000).[3] Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization.[3][4][5][6] Journal of the American Chemical Society.

  • Li, L., & Wang, C. (2016). Pd-Catalyzed C-H Activation/Oxidative Cyclization of Anilides.[7] Organic Letters.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Distinguishing Terminal vs. Internal Alkene Isomers by NMR

Executive Summary In drug development and complex organic synthesis, the migration of a double bond from a terminal to an internal position (isomerization) is a common, often unwanted, side reaction. Distinguishing these...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and complex organic synthesis, the migration of a double bond from a terminal to an internal position (isomerization) is a common, often unwanted, side reaction. Distinguishing these isomers is critical for quality control and structure-activity relationship (SAR) studies.

While Mass Spectrometry often fails to distinguish these constitutional isomers due to identical molecular weights, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard. This guide provides a definitive technical comparison, leveraging spin-spin coupling physics and heteronuclear correlation to provide a self-validating identification workflow.

The Mechanistic Basis: Why the Signals Differ

To interpret the data correctly, one must understand the magnetic environments creating the signals.

Terminal Alkenes (Monosubstituted & 1,1-Disubstituted)

Terminal alkenes possess a unique electronic asymmetry. The terminal methylene protons (


) are magnetically non-equivalent due to their specific stereochemical relationship (cis or trans) to the substituent on the adjacent carbon.
  • Key Feature: The "Vinyl Pattern." You typically observe three distinct proton signals (for monosubstituted) forming an ABC or ABX spin system.

  • Coupling: Three distinct coupling constants (

    
    ) are observable: 
    
    
    
    ,
    
    
    , and the small geminal coupling
    
    
    .
Internal Alkenes (Disubstituted & Trisubstituted)

Internal alkenes lack the terminal methylene group. The symmetry is higher, often resulting in fewer signals and simpler splitting patterns.

  • Key Feature: Signal simplification. A disubstituted internal alkene often shows a doublet or triplet, lacking the complex multiplet structure of terminal alkenes.

  • Coupling: Only vicinal coupling (

    
    ) is usually observed between the alkene protons.
    

Comparative Analysis: 1D NMR Signatures

The following tables summarize the diagnostic data required for identification.

Table 1: H NMR Diagnostic Parameters (400+ MHz)
FeatureTerminal Alkene (

)
Internal Alkene (

)
Diagnostic Note
Chemical Shift (

)

: 4.9 – 5.3 ppm

: 5.7 – 6.0 ppm

: 5.3 – 5.7 ppm
Internal protons are generally deshielded compared to terminal

but shielded compared to terminal

.
Integration Ratio 1:2 (Methine : Methylene)Ratio 1:1 (or 2H if symmetric)Integral ratios are the fastest "first-pass" check.
Multiplicity

: Two distinct doublets (or dd)

: Complex multiplet (ddt)
Doublet or Triplet (often broad)Terminal alkenes show the characteristic "roofing" effect in the ABX system.
Coupling (

)

Hz

Hz

Hz

Hz

Hz
Critical: If you see a

Hz (geminal), it is almost certainly a terminal alkene.
Table 2: C NMR & DEPT-135 Signatures
Carbon TypeTerminal AlkeneInternal AlkeneDEPT-135 Phase
Methylene (

)
105 – 115 ppm N/ANegative (Down)
**Methine (

)
125 – 140 ppm125 – 135 ppm Positive (Up)
Quaternary (

)
N/A130 – 140 ppmSilent (No Peak)

Expert Insight: The DEPT-135 experiment is the "smoking gun." A negative peak in the alkene region (100-120 ppm) definitively proves the presence of a terminal alkene (


).

Advanced Discrimination: 2D NMR Workflows

When 1D spectra are crowded (e.g., in complex natural products or crude reaction mixtures), 2D correlations are required.

HSQC (Heteronuclear Single Quantum Coherence)

HSQC correlates protons to the carbons they are directly attached to (


).
  • Terminal Logic: You will see two proton correlations (the

    
     protons) connecting to a single  carbon signal at ~110 ppm. This carbon will likely have a different phase (blue/red) if multiplicity editing is used.
    
  • Internal Logic: You will see one proton correlation per carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy)

Used primarily for stereochemistry (E vs. Z) in internal alkenes where coupling constants are ambiguous (e.g., trisubstituted alkenes).

  • Z-Alkene (Cis): Strong NOE correlation between the two alkene protons (or alkyl groups on the same side).

  • E-Alkene (Trans): Weak or no NOE between the alkene protons; correlations observed between the alkene proton and the trans-alkyl group.

Experimental Protocol: Self-Validating Identification System

Objective: Unambiguously assign alkene regiochemistry.

Phase 1: Sample Preparation
  • Concentration: Prepare a sample of ~5-10 mg in 0.6 mL deuterated solvent.

  • Solvent Selection: Start with

    
    .
    
    • Contingency: If alkene signals overlap with aromatic protons (6.5-7.5 ppm) or solvent residual peaks, switch to Benzene-d6 (

      
      ) . The magnetic anisotropy of the benzene ring often shifts alkene signals upfield, resolving overlaps.
      
Phase 2: Acquisition Parameters
  • 1H NMR: 16 scans, 2-second relaxation delay (d1).

    • Processing: Apply exponential multiplication (LB = 0.3 Hz) to enhance signal-to-noise, but do not broaden so much that small

      
       couplings are lost.
      
  • 13C DEPT-135: 256-512 scans.

    • Critical Setting: Ensure the pulse width is calibrated for

      
       selection to accurately invert 
      
      
      
      signals.
Phase 3: The Logic Flow (Visualized)

AlkeneLogic Start Start: Analyze Alkene Region (4.5 - 6.5 ppm) CountH Step 1: Integrate Signals Start->CountH CheckCoupling Step 2: Check J-Coupling CountH->CheckCoupling Multiple distinct signals Internal Conclusion: INTERNAL Alkene (R-CH=CH-R) CountH->Internal 1 signal (2H) or Symmetric pattern CheckDEPT Step 3: Run DEPT-135 CheckCoupling->CheckDEPT Ambiguous / Overlap Terminal Conclusion: TERMINAL Alkene (R-CH=CH2) CheckCoupling->Terminal ABC Pattern J_trans(17Hz) + J_cis(10Hz) Geminal Conclusion: 1,1-DISUBSTITUTED (R2C=CH2) CheckCoupling->Geminal Singlet or small splitting (J ~ 2Hz only) CheckDEPT->Terminal Negative Peak (~110 ppm) CheckDEPT->Internal Positive Peak (~130 ppm) CheckDEPT->Geminal Negative Peak (~110 ppm)

Figure 1: Decision Matrix for Alkene Identification. Follow the pathway based on integration and coupling data.

Case Study: Data Interpretation

Scenario: You have isolated a product from a metathesis reaction and need to determine if the double bond has migrated.

Observed Data:

  • 1H NMR: A multiplet at 5.8 ppm (1H) and two doublets at 5.0 and 5.1 ppm (1H each).

  • Coupling: The proton at 5.8 ppm couples to the 5.1 ppm proton with

    
     Hz and to the 5.0 ppm proton with 
    
    
    
    Hz.
  • 13C NMR: Signals at 138 ppm and 114 ppm.

Analysis:

  • Shift: The 114 ppm Carbon signal is highly characteristic of a terminal

    
    .
    
  • Coupling: The

    
     Hz is the classic trans-coupling across a double bond; 
    
    
    
    Hz is the cis-coupling. This confirms the protons are on the same terminal carbon but have different spatial relationships to the internal proton.
  • Conclusion: The product is a Terminal Alkene . The presence of the large trans coupling and intermediate cis coupling confirms the monosubstituted pattern (

    
    ).
    

References

  • Reich, H. J. (2020).[1][2][3] Structure Determination Using Spectroscopic Methods: 1H NMR Data. University of Wisconsin-Madison / ACS Organic Chemistry Division. [Link]

  • LibreTexts Chemistry. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Referenced via Oxford University NMR Facility Guides). [Link]

Sources

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Retrosynthesis Analysis

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Method

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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